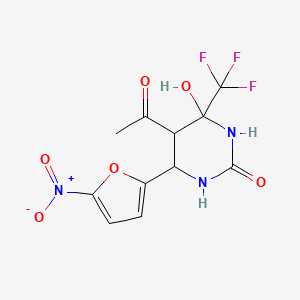
5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One area of research involves the synthesis of compounds with antimicrobial properties. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines showing in vitro antimicrobial activities. Although the exact compound you mentioned isn't directly studied, this research indicates a broader interest in exploring the antimicrobial potential of similar chemical structures (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).
Bioactivation and DNA Crosslinking
Another research area involves bioactivation processes leading to DNA-DNA interstrand crosslinking, a mechanism that contributes to the cytotoxic effects of certain compounds. Knox et al. (1991) studied the bioactivation of CB 1954 to an active hydroxylamine derivative that induces DNA crosslinks in cells. This research demonstrates the potential of nitrofuran derivatives in developing anticancer therapies by targeting DNA integrity (Richard J. Knox, F. Friedlos, Tania Marchbank, John J. Roberts, 1991).
Antitumor Activities
Further, Ikeuchi et al. (2000) synthesized 6-nitro-5-deazaflavin derivatives with significant antitumor activities. While the core structure differs, the research underscores the potential utility of nitro-substituted compounds in cancer treatment. The study highlights how structural modifications can influence biological activity and therapeutic efficacy (Y. Ikeuchi, M. Sumiya, T. Kawamoto, N. Akimoto, Y. Mikata, M. Kishigami, S. Yano, T. Sasaki, F. Yoneda, 2000).
Synthesis and Molecular Properties
Oliveira et al. (2012) explored the synthesis, molecular properties prediction, and anti-staphylococcal activity of novel compounds, emphasizing the importance of structural design in developing effective antimicrobial agents. This study illustrates how modifications to the molecular structure, similar to the one you're interested in, can enhance biological activity against specific pathogens (Cledualdo Soares de Oliveira, B. Lira, Vivyanne dos Santos Falcão-Silva, J. P. Siqueira-Júnior, J. Barbosa-Filho, P. D. DE ATHAYDE-FILHO, 2012).
Propiedades
IUPAC Name |
5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O6/c1-4(18)7-8(5-2-3-6(23-5)17(21)22)15-9(19)16-10(7,20)11(12,13)14/h2-3,7-8,20H,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVZRZYLFMNKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2771255.png)
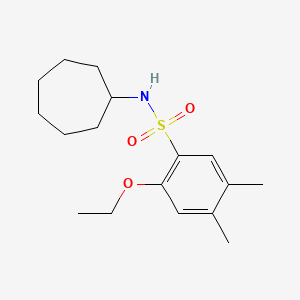
![5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2771258.png)
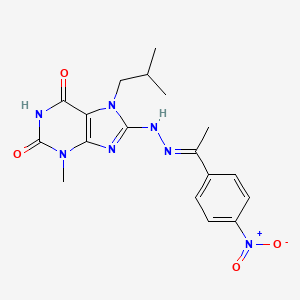
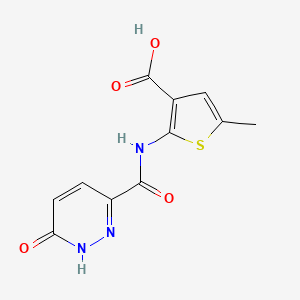
![9-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2771263.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide](/img/structure/B2771264.png)
![Ethyl 2-[[5-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2771266.png)
![N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2771267.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2771268.png)

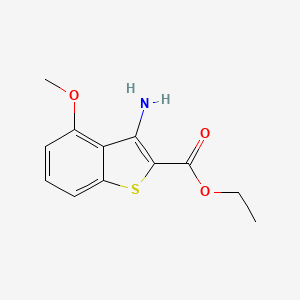
![(E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2771276.png)

